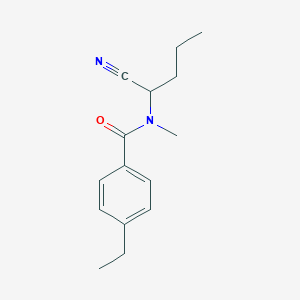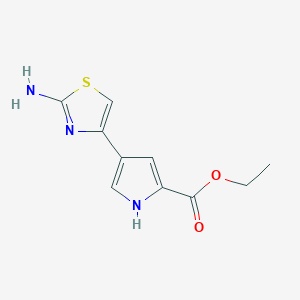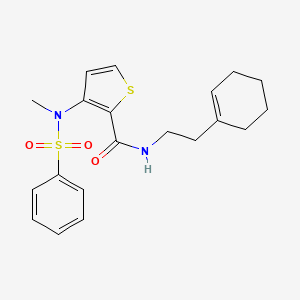![molecular formula C30H38N6O3 B2641876 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902934-04-7](/img/no-structure.png)
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C30H38N6O3 and its molecular weight is 530.673. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control and Analytical Methods
Research efforts have been directed toward the development of quality control methods for substances related to the mentioned compound, particularly focusing on antimalarial agents. For instance, Danylchenko et al. (2018) developed quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, indicating its potential as an antimalarial agent and the necessity of establishing rigorous quality controls for further in-depth studies. These methods included various indicators like solubility, identification via spectroscopy, and assay by potentiometric titration, emphasizing the importance of ensuring the compound's quality for research purposes (Danylchenko et al., 2018).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally similar to the queried compound. Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, assessing their antimicrobial activities and finding some compounds with good to moderate activities against various microorganisms (Bektaş et al., 2007).
Anticancer and Antitumor Potential
The structural features of compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family suggest their potential in anticancer research. For example, Kumar et al. (2021) discussed the synthesis of Terazosin derivatives and their characterization, noting the antibacterial activity of prepared derivatives against various bacteria, which indirectly suggests the relevance of such compounds in broader therapeutic areas, including oncology, through their biochemical interactions and effects on cellular processes (Kumar et al., 2021).
Propiedades
Número CAS |
902934-04-7 |
|---|---|
Nombre del producto |
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C30H38N6O3 |
Peso molecular |
530.673 |
Nombre IUPAC |
1-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H38N6O3/c1-21(2)39-20-8-15-35-29(38)24-10-5-6-11-26(24)36-27(31-32-30(35)36)13-14-28(37)34-18-16-33(17-19-34)25-12-7-9-22(3)23(25)4/h5-7,9-12,21H,8,13-20H2,1-4H3 |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2641795.png)



![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)
![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641809.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)


![1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2641815.png)
